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molecular formula C10H18O B8506396 3,3-dimethyl-1-octyn-4(RS)-ol

3,3-dimethyl-1-octyn-4(RS)-ol

Cat. No. B8506396
M. Wt: 154.25 g/mol
InChI Key: VJWVWAPZOSOXMQ-UHFFFAOYSA-N
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Patent
US03965143

Procedure details

A mixture of 1 part of (4(RS)-hydroxy-3,3-dimethyl-1-octynyl)trimethylsilane, 1 part of potassium fluoride and 5 parts by volume of dimethylformamide is stirred vigorously at room temperature for about 16 hours, then is diluted with ether and water. The ether layer is separated, washed with water, dried over anhydrous sodium sulfate and stripped of solvent under reduced pressure to afford 3,3-dimethyl-1-octyn-4(RS)-ol, which exhibits an infrared absorption maximum at about 3320 reciprocal centimeters.
Name
(4(RS)-hydroxy-3,3-dimethyl-1-octynyl)trimethylsilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:12][CH2:13][CH2:14][CH3:15])[C:3]([CH3:11])([CH3:10])[C:4]#[C:5][Si](C)(C)C.[F-].[K+].CN(C)C=O>CCOCC.O>[CH3:11][C:3]([CH3:10])([CH:2]([OH:1])[CH2:12][CH2:13][CH2:14][CH3:15])[C:4]#[CH:5] |f:1.2|

Inputs

Step One
Name
(4(RS)-hydroxy-3,3-dimethyl-1-octynyl)trimethylsilane
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(C#C[Si](C)(C)C)(C)C)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred vigorously at room temperature for about 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ether layer is separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(C#C)(C(CCCC)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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